Oxyskyrin
Description
Oxyskyrin is a dimeric anthraquinone derivative produced by endophytic fungi such as Penicillium pinophilum, Talaromyces spp., and Talaromyces wortmannii. It belongs to the anthraquinone class of secondary metabolites, characterized by two anthraquinone moieties linked via a C–C bond . Structurally, this compound differs from its monomeric counterparts (e.g., emodin) by the presence of additional hydroxyl groups and dimerization, which enhances its redox activity and bioactivity . This compound has been isolated from diverse fungal sources, including Aloe vera-associated T. wortmannii and marine sponge-derived Talaromyces strains, highlighting its ecological versatility .
Properties
CAS No. |
23310-12-5 |
|---|---|
Molecular Formula |
C30H18O11 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
2,4,5-trihydroxy-7-methyl-1-[2,4,5-trihydroxy-7-(hydroxymethyl)-9,10-dioxoanthracen-1-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H18O11/c1-9-2-11-19(13(32)3-9)29(40)23-17(36)6-15(34)21(25(23)27(11)38)22-16(35)7-18(37)24-26(22)28(39)12-4-10(8-31)5-14(33)20(12)30(24)41/h2-7,31-37H,8H2,1H3 |
InChI Key |
BTHHWOXILLICEL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Oxyskyrin shares structural similarities with skyrin, dicatenarin, and rugulosins but differs in hydroxylation patterns and dimerization sites. Key structural and functional distinctions include:
Key Observations :
- Hydroxylation and Bioactivity: The phenolic hydroxyl groups in this compound enhance its oxidative stress-inducing capacity, critical for apoptosis in cancer cells . However, skyrin and dicatenarin exhibit superior anticancer potency due to optimized redox-active moieties .
- Antibacterial Activity: While this compound is rarely directly tested, skyrin and rugulosins show marked activity against Gram-positive pathogens like MRSA and S. aureus .
Cytotoxic and Anticancer Activity
- This compound : Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: ~30–50 µg/mL) but is less potent than skyrin and dicatenarin in pancreatic cancer models .
- Skyrin : Exhibits IC₅₀ values of 27 µg/mL against MIA PaCa-2 cells, linked to ROS generation and mitochondrial pathway activation .
- Dicatenarin : The most potent compound in its class (IC₅₀: 12 µg/mL), likely due to methoxy groups enhancing membrane permeability .
Metabolic Production and Yield
This compound is produced in lower quantities compared to skyrin and other anthraquinones. For example, Penicillium silybi yields 0.05 µg/g of this compound versus 0.15 µg/g of skyrin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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